REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[C:15]2[C:11](=[N:12][S:13][N:14]=2)[C:10]([C:16]#[C:17][Si](C)(C)C)=[CH:9][CH:8]=1)(C)C.C([O-])([O-])=O.[K+].[K+].C(Cl)Cl>CO>[C:16]([C:10]1[C:11]2[C:15](=[N:14][S:13][N:12]=2)[C:7]([C:6]#[CH:5])=[CH:8][CH:9]=1)#[CH:17] |f:1.2.3|
|
Name
|
4,7-Bis(trimethylsilylethynyl)benzo[c][1,2,5]thiadiazole
|
Quantity
|
0.126 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC1=CC=C(C2=NSN=C21)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
0.214 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2.5 h under Ar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on short silica gel column with CH2Cl2 as the eluent
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
C(#C)C1=CC=C(C2=NSN=C21)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |